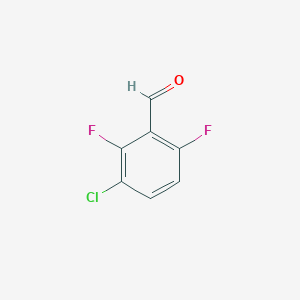

3-Chloro-2,6-difluorobenzaldehyde

描述

Significance of Halogenated Benzaldehydes as Synthetic Intermediates and Building Blocks

Halogenated benzaldehydes, a subset of substituted benzaldehydes, are particularly prized in synthetic chemistry. The presence of halogen atoms significantly modulates the electronic properties of the aromatic ring and provides a site for further functionalization through cross-coupling reactions. This dual role enhances their utility as versatile intermediates for constructing complex molecular architectures. The specific nature and position of the halogen substituents can fine-tune the reactivity of the aldehyde group and the aromatic ring, enabling selective chemical modifications.

Overview of Strategic Importance of Fluorine in Pharmaceutical and Agrochemical Design

The introduction of fluorine into organic molecules has become a paramount strategy in the development of pharmaceuticals and agrochemicals. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa, which are critical for bioavailability. Consequently, a significant number of modern drugs and pesticides contain one or more fluorine atoms.

Contemporary Research Directions Involving 3-Chloro-2,6-difluorobenzaldehyde and Related Systems

This compound is a trisubstituted benzaldehyde (B42025) that has garnered interest as a valuable intermediate in organic synthesis. While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility in the synthesis of complex, highly functionalized molecules. The combination of a chloro and two fluoro substituents on the benzaldehyde core presents a unique platform for selective chemical transformations.

Research on related systems, such as the formylation of dihalobenzenes and the synthesis of substituted benzaldehydes, provides a basis for understanding the potential synthetic routes to and applications of this compound. For instance, methods like the ortho-lithiation of haloaromatics followed by formylation are common strategies for preparing such compounds. A patent describes a general method for producing ortho-substituted benzaldehydes by reacting a substituted benzene (B151609) with an organic lithium compound and then with a formylating agent like dimethylformamide (DMF). google.com

The vibrational spectra of this compound have been analyzed using Fourier-transform, laser Raman, and infrared spectroscopy, providing valuable data for its structural characterization. sigmaaldrich.com Such spectroscopic studies are fundamental for confirming the identity and purity of synthetic intermediates.

While detailed research applications for this compound are not widely published, its structure is indicative of its potential as a precursor to novel bioactive compounds. The presence of multiple halogen atoms allows for diverse and regioselective cross-coupling reactions, opening avenues for the creation of new pharmaceutical and agrochemical candidates. The continued exploration of synthetic methodologies for and reactions of polysubstituted aromatic compounds will likely unveil the full potential of this compound and its derivatives in the future.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 190011-87-1 | C₇H₃ClF₂O | 176.55 |

| 2-Chloro-3,6-difluorobenzaldehyde | 261762-39-4 | C₇H₃ClF₂O | 176.55 |

| 2,6-Difluorobenzaldehyde (B1295200) | 437-81-0 | C₇H₄F₂O | 142.10 |

| 3,5-Difluorobenzaldehyde | 32085-88-4 | C₇H₄F₂O | 142.10 |

| 1-Bromo-3,4-difluorobenzene | - | C₆H₃BrF₂ | 192.99 |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKZZEDGXXYRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353001 | |

| Record name | 3-Chloro-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190011-87-1 | |

| Record name | 3-Chloro-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2,6 Difluorobenzaldehyde and Analogous Halogenated Benzaldehydes

Direct Formylation and Functionalization of Halogenated Benzenes

The introduction of a formyl group (-CHO) onto a pre-halogenated benzene (B151609) ring is a direct approach to synthesizing halogenated benzaldehydes. However, the success of this method hinges on the regioselectivity of the formylation reaction, which is governed by the electronic and steric effects of the existing halogen substituents.

Regioselective Introduction of the Aldehyde Moiety

Formylation reactions are a form of electrophilic aromatic substitution and therefore are most effective on electron-rich aromatic systems. stackexchange.com The presence of halogens, which are deactivating groups, presents a challenge. However, halogens are known to be ortho, para-directors in electrophilic aromatic substitution. wikipedia.org This is because the lone pairs of electrons on the halogen can stabilize the carbocation intermediate formed during the reaction through resonance, particularly when the electrophile adds to the ortho or para position. wikipedia.org

In a molecule like 1-chloro-2,4-difluorobenzene, a potential precursor, the directing effects of the three halogens would need to be carefully considered. The fluorine atoms and the chlorine atom would all direct an incoming electrophile to positions ortho and para to themselves. The interplay of these directing effects, along with steric hindrance, would determine the final position of the formyl group. For instance, in the synthesis of 3-chloro-4-fluorobenzoyl chloride, the chlorination of 4-fluorobenzoyl chloride demonstrates the regiochemical outcome of introducing a halogen to a fluorinated aromatic carbonyl compound. google.com

Utility of Organolithium Reagents in ortho-Lithiation Strategies

A powerful and highly regioselective method for the functionalization of halogenated benzenes is directed ortho-metalation, followed by reaction with an electrophile. nih.gov Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for this purpose. nih.gov The strategy involves the deprotonation of the aromatic ring at a position ortho to a directing metalation group (DMG). While halogens themselves are weak DMGs, other functional groups can be used to direct the lithiation.

Alternatively, halogen-metal exchange can be utilized to generate a specific aryllithium species. google.com This reaction is particularly effective for aryl bromides and iodides. For chloro- and fluoroarenes, direct deprotonation is more common. rsc.org The resulting aryllithium intermediate is a potent nucleophile that can react with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

For example, 2-substituted 3-chlorobenzaldehydes have been prepared from the corresponding 2-(3-chlorophenyl)-1,3-dioxolanes using an ortho-lithiation strategy. nih.gov The dioxolane group acts as a directing group for the lithiation, and subsequent reaction with an appropriate electrophile introduces the desired substituent. A similar strategy could be envisioned for the synthesis of 3-Chloro-2,6-difluorobenzaldehyde, starting from a suitably protected and substituted chloro-difluorobenzene derivative.

Halogen Exchange and Fluorination Processes

Halogen exchange, particularly the replacement of chlorine with fluorine, is a cornerstone of modern fluorination chemistry. This approach is often more practical than direct fluorination, which can be aggressive and non-selective.

Nucleophilic Aromatic Substitution for Fluorine Incorporation

The synthesis of fluorinated aromatic compounds can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the aromatic ring is displaced by a fluoride (B91410) ion. nih.gov A common method for synthesizing difluorobenzaldehydes is the reaction of the corresponding dichlorobenzaldehydes with an alkali metal fluoride, such as potassium fluoride (KF), in a dipolar aprotic solvent.

A key principle in SNAr is that the rate-determining step is the initial nucleophilic attack on the aromatic ring, which disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Electron-withdrawing groups on the ring stabilize this intermediate and thus accelerate the reaction. Although fluorine is highly electronegative, making the C-F bond strong, it is surprisingly effective in SNAr reactions. This is because its strong inductive effect stabilizes the Meisenheimer complex, making the initial attack faster. stackexchange.com This effect often outweighs its poor leaving group ability.

The table below presents data from a patented process for the synthesis of 2,4-difluorobenzaldehyde (B74705) from 2,4-dichlorobenzaldehyde (B42875), illustrating the conditions for this type of transformation.

| Reactant | Reagent | Solvent | Catalyst | Temperature | Time | Yield of Difluorobenzaldehyde |

| 2,4-Dichlorobenzaldehyde | Potassium Fluoride | Sulfolane (B150427) | Tetraethylene glycol dimethyl ether | 220°C | 13 h | 74.7% |

Table 1: Reaction conditions for the synthesis of 2,4-difluorobenzaldehyde via halogen exchange. sigmaaldrich.com

Catalytic Approaches to Enhance Fluorination Selectivity and Yield

To improve the efficiency and mildness of fluorination reactions, various catalytic systems have been developed. nih.gov In the context of halogen exchange reactions, phase-transfer catalysts are often employed to facilitate the transfer of the fluoride ion from the solid phase (e.g., KF) to the organic phase where the reaction occurs.

In the synthesis of difluorobenzaldehydes from dichlorobenzaldehydes, ethylene (B1197577) glycol dialkyl ethers have been shown to be effective catalysts. sigmaaldrich.com These catalysts can coordinate with the potassium ion of KF, increasing the nucleophilicity of the fluoride ion and accelerating the reaction. The use of such catalysts can lead to higher yields and potentially lower reaction temperatures compared to the uncatalyzed process. The selection of the appropriate catalyst is crucial for optimizing the reaction, and research continues to explore new and more efficient catalytic systems for fluorination. nih.govnih.gov

Multi-Step Conversions from Readily Available Precursors

The synthesis of complex molecules like this compound often requires multi-step reaction sequences starting from simpler, commercially available materials. rsc.org These synthetic routes offer the flexibility to introduce the required functional groups in a controlled and regioselective manner.

An example of a multi-step synthesis for a related compound is the preparation of 1,2-difluorobenzene (B135520) starting from 2-fluoroaniline (B146934) via the Balz-Schiemann reaction. wikipedia.org This reaction involves the diazotization of the aniline (B41778) followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce the second fluorine atom.

A plausible multi-step pathway to this compound could start with a molecule like 1,3-difluorobenzene. This starting material could undergo a directed ortho-lithiation followed by chlorination to introduce the chlorine atom at the 2-position, yielding 2-chloro-1,3-difluorobenzene. Subsequent formylation, directed by the existing substituents, could then introduce the aldehyde group at the desired position. The specific sequence of reactions and the choice of protecting groups, if necessary, would be critical to the success of the synthesis.

Another potential precursor is 1-chloro-2,4-difluorobenzene, which is commercially available. sigmaaldrich.com A synthetic route starting from this compound would require the introduction of the formyl group at the 6-position. This could potentially be achieved through a directed metalation strategy or by functional group manipulation of a derivative.

The development of such multi-step syntheses requires a deep understanding of reaction mechanisms and regioselectivity to ensure the efficient and controlled construction of the target molecule.

Transformations Involving Other Halogenated Benzaldehyde (B42025) Isomers

The synthesis of a specific halogenated benzaldehyde isomer can sometimes be achieved through the transformation of a more readily available isomer. These transformations often involve halogen exchange reactions or the strategic introduction and manipulation of functional groups.

One common approach is the nucleophilic aromatic substitution (halogenex) reaction, particularly for the synthesis of difluorobenzaldehydes from their corresponding dichlorobenzaldehyde precursors. For instance, 2,4-difluorobenzaldehyde and 2,6-difluorobenzaldehyde (B1295200) can be prepared by reacting the respective dichlorobenzaldehydes with an alkali metal fluoride, such as potassium fluoride, in a dipolar aprotic solvent like sulfolane or diphenyl sulfone at elevated temperatures. google.com The efficiency of this halogen exchange can be significantly enhanced by the use of a phase-transfer catalyst, such as an ethylene glycol dialkyl ether. google.com A study demonstrated that heating 2,4-dichlorobenzaldehyde with potassium fluoride in sulfolane in the presence of tetraethylene glycol dimethyl ether at 220°C for 13 hours resulted in a 74.7% yield of 2,4-difluorobenzaldehyde. google.com

While direct isomerization of the halogen positions on the benzaldehyde ring is not a common strategy, the principles of halogen exchange can be applied to achieve the desired substitution pattern. The reactivity of different halogen atoms on the aromatic ring can vary, influencing the outcome of substitution reactions. For example, in the synthesis of fluorinated pyridines from chloropyridines, the chlorine atoms at the alpha and gamma positions are generally more reactive towards nucleophilic substitution by fluoride than those at the beta position. googleapis.com

Directed ortho-Metalation Methodologies

Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles to introduce a wide range of substituents with high precision. wikipedia.org This technique was independently discovered by Henry Gilman and Georg Wittig around 1940. wikipedia.org

The aldehyde group itself is generally not a strong DMG due to its susceptibility to nucleophilic attack by the organolithium reagent. acs.org Therefore, for the synthesis of halogenated benzaldehydes, a common strategy involves using a precursor with a more effective DMG, which is later converted to the aldehyde functionality.

A pertinent example is the synthesis of 2-bromo-5,6-difluorobenzaldehyde. google.com In this procedure, 1-bromo-3,4-difluorobenzene is treated with lithium diisopropylamide (LDA), generated in situ from 2,2,6,6-tetramethylpiperidine (B32323) and n-butyllithium, in tetrahydrofuran (B95107) at -75°C. The fluorine atoms in this case act as the directing groups, facilitating lithiation at the ortho position. The resulting aryllithium species is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group, yielding the desired benzaldehyde after acidic workup. google.com This method highlights how existing halogen substituents can direct the metalation process.

The strength of the DMG is a crucial factor in the success of DoM reactions. A hierarchy of DMG power has been established, with groups like the O-carbamate (e.g., -OCONEt2) being among the most potent. nih.gov The choice of the organolithium base and reaction conditions, such as temperature and the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), can also significantly influence the outcome and selectivity of the reaction. baranlab.org For instance, TMEDA can break up the aggregates of organolithium reagents, increasing their basicity and reactivity. baranlab.org

Reactivity Profiles and Transformative Organic Chemistry of 3 Chloro 2,6 Difluorobenzaldehyde

Chemical Transformations of the Aldehyde Functional Group

The aldehyde group in 3-chloro-2,6-difluorobenzaldehyde is a key site for a variety of chemical transformations, enabling the synthesis of more complex molecules.

Carbonyl Condensation Reactions and Cyclizations

The aldehyde functionality readily participates in condensation reactions. For instance, it can react with active methylene (B1212753) compounds in Knoevenagel condensations or with amines to form imines. These reactions are fundamental in building larger molecular scaffolds. The resulting products can subsequently undergo intramolecular cyclization reactions to form various heterocyclic systems, which are significant in medicinal chemistry.

Nucleophilic Additions and Subsequent Derivatizations

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can add to the carbonyl, forming secondary alcohols. These alcohols can be further derivatized, for example, through oxidation to ketones or esterification. The addition of cyanide followed by hydrolysis provides a route to α-hydroxy carboxylic acids.

Wittig Olefination and Related Carbon-Carbon Bond Formations

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene with a defined double bond position. libretexts.org This reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.org This method is highly valued for its predictability in the location of the newly formed double bond, avoiding the mixtures often produced by other elimination reactions. libretexts.org

Reactivity of Aromatic Halogen Substituents

The chlorine and fluorine atoms on the aromatic ring of this compound exhibit distinct reactivities, which can be selectively exploited in various synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. researchgate.net The reaction is catalyzed by a palladium complex and requires a base. researchgate.net It is widely used for constructing biaryl structures, which are prevalent in pharmaceuticals and materials science. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. wikipedia.orgmdpi.com This reaction is a versatile method for vinylic substitution. diva-portal.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org It has become a widely used method for synthesizing aryl amines, which are important in many pharmaceutical compounds. wikipedia.org The development of specialized ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org

| Cross-Coupling Reaction | Reactants | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura | Aryl Halide, Organoboron Compound | Palladium Catalyst, Base | Aryl-Aryl |

| Heck | Unsaturated Halide, Alkene | Palladium Catalyst, Base | Aryl-Alkene |

| Buchwald-Hartwig | Aryl Halide, Amine | Palladium Catalyst, Base, Ligand | Aryl-Nitrogen |

Exploration of Nucleophilic Aromatic Substitution (SNAr) on the Activated Ring

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the case of this compound, the aldehyde group and the fluorine atoms act as activating groups, making the ring more susceptible to nucleophilic attack. masterorganicchemistry.com The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of electron-withdrawing substituents at positions ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org

The relative reactivity of the halogen substituents in SₙAr reactions is an important consideration. Generally, fluorine is a better leaving group than chlorine in SₙAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached. This allows for selective substitution of one of the fluorine atoms by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a route to a diverse range of substituted benzaldehydes.

Chemo- and Regioselective Reactions for Complex Molecule Synthesis

The strategic positioning of a chlorine atom and two fluorine atoms on the benzaldehyde (B42025) ring profoundly influences its reactivity, enabling a high degree of chemo- and regioselectivity in various organic transformations. This allows for the targeted synthesis of complex molecules, including heterocyclic scaffolds that are prevalent in many biologically active compounds.

The electron-withdrawing nature of the fluorine and chlorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The substitution pattern dictates the most favorable position for nucleophilic attack. Computational studies, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can predict the regioselectivity of these reactions. For instance, in related polyhalogenated benzaldehydes, the LUMO lobes are often more accessible at specific carbon atoms, directing the nucleophile to that site. This principle allows for the selective replacement of one halogen over another, or the introduction of a nucleophile at a specific position on the ring, a critical step in building complex molecular frameworks.

Furthermore, the aldehyde group itself can undergo a myriad of chemoselective reactions. It can participate in condensations, multicomponent reactions, and serve as a precursor for the formation of various functional groups, all while the halogenated aromatic ring remains intact or is selectively functionalized in a subsequent step. This differential reactivity is crucial for synthetic strategies that require sequential modifications of the molecule.

A notable application of substituted benzaldehydes is in the synthesis of kinase inhibitors, a significant class of therapeutic agents. While specific examples detailing the direct use of this compound in the synthesis of named kinase inhibitors are not prevalent in publicly accessible literature, the synthesis of structurally related 2,3,6-trisubstituted pyridines from 3-substituted-2,6-difluoropyridines demonstrates the utility of this substitution pattern in achieving regioselective synthesis. This suggests that this compound is a valuable precursor for creating similarly substituted and biologically relevant molecules.

One-pot synthesis methodologies involving substituted benzaldehydes are also gaining prominence as they offer a more efficient and environmentally friendly approach to complex molecules by minimizing intermediate purification steps. The unique electronic properties of this compound make it an ideal candidate for such tandem reactions, where multiple transformations are carried out in a single reaction vessel.

The following table summarizes the key aspects of chemo- and regioselective reactions involving precursors with similar substitution patterns, which can be extrapolated to understand the potential of this compound in complex molecule synthesis.

| Reaction Type | Key Feature | Significance in Complex Molecule Synthesis |

| Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing halogens activate the ring for nucleophilic attack. The regioselectivity is governed by the electronic and steric environment of the carbon-halogen bonds. | Enables the introduction of a wide range of nucleophiles at specific positions on the aromatic ring, facilitating the construction of highly functionalized molecules. |

| Condensation Reactions | The aldehyde group readily reacts with various nucleophiles (e.g., amines, active methylene compounds) to form C=N or C=C bonds. The halogen substituents can influence the reactivity of the aldehyde and the stability of the resulting products. | A fundamental tool for building larger molecules and for the synthesis of various heterocyclic systems like imines, enamines, and chalcones, which are precursors to more complex structures. |

| Multicomponent Reactions (MCRs) | Several starting materials react in a single step to form a complex product, incorporating structural diversity from each component. The reactivity of the aldehyde and the electronic nature of the ring are crucial for the success of these reactions. | Provides rapid access to diverse libraries of complex molecules, which is highly valuable in drug discovery and materials science for screening and optimization. |

| Heterocycle Formation | Serves as a key building block for the synthesis of a wide variety of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines, which are common motifs in pharmaceuticals. | The specific substitution pattern can direct the cyclization process, leading to the desired regioisomer of the heterocyclic product. |

Derivatization and Advanced Applications in Synthetic Chemistry

Development of Biologically Active Compounds

The specific substitution pattern of 3-Chloro-2,6-difluorobenzaldehyde is instrumental in the synthesis of molecules designed for biological applications. The presence of fluorine, in particular, is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This compound and its close structural analogues are important precursors in the preparation of advanced pharmaceutical intermediates. google.comgoogle.com The difluorobenzaldehyde moiety serves as a foundational scaffold for creating more complex molecules intended for therapeutic use. google.com The synthesis of various benzimidazole (B57391) derivatives, for instance, highlights the utility of halogenated benzaldehydes in creating compounds with significant biological activity. nih.gov While specific blockbuster drugs may not list this exact compound as a direct starting material in publicly available literature, its role as a key intermediate is established in the broader context of synthesizing fluorinated organic compounds for the pharmaceutical industry. google.com The process often involves multi-step syntheses where the unique substitution pattern of the aldehyde is crucial for achieving the final target molecule with the desired pharmacological profile.

In the field of agricultural science, this compound serves as a critical building block for the development of modern crop protection agents. google.comgoogle.com Patents reveal that difluorobenzaldehyde structures are precursors to potent herbicides and pesticides. google.com The synthesis of these agrochemicals often involves the reaction of the aldehyde with other complex molecules to produce active ingredients that offer high efficacy and selectivity. For example, complex herbicidal agents like those containing pyrimidine-dione or isoxazoline (B3343090) structures incorporate substituted phenyl rings that can be derived from precursors like this compound. epo.org The presence of both chlorine and fluorine atoms can contribute to the molecule's environmental persistence profile and its specific mode of action against target weeds or pests. epo.orggoogleapis.com

The structural framework of this compound is ideally suited for the design of specific enzyme inhibitors and receptor agonists. The aldehyde group provides a reactive handle for linking the substituted phenyl ring to other pharmacophores, while the halogen atoms can engage in specific interactions within the binding pocket of a biological target, such as a protein or enzyme.

Benzimidazole derivatives synthesized from substituted aldehydes have shown potential as anti-diabetic agents by binding to and inactivating specific proteins. rsc.org Similarly, ribonucleosides of dihalobenzimidazoles have been evaluated as potent antiviral agents against human cytomegalovirus (HCMV) by inhibiting viral replication. nih.gov Other areas where such precursors are valuable include the development of protoporphyrinogen (B1215707) oxidase inhibitors for herbicidal applications. googleapis.com The strategic placement of chloro and fluoro substituents on the benzaldehyde (B42025) ring is a key element in the rational design of these targeted molecular therapies and agents.

Construction of Novel Heterocyclic Frameworks

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a valuable starting material for creating diverse and novel heterocyclic systems. The aldehyde functional group is a key reaction point for condensation reactions, leading to the formation of various ring structures.

Fluorinated thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antimicrobial and antitumor properties. nih.gov They are synthesized through a straightforward condensation reaction between a substituted benzaldehyde and a thiosemicarbazide (B42300).

The reaction involves the nucleophilic attack of the primary amine of thiosemicarbazide on the electrophilic carbonyl carbon of this compound, followed by the elimination of a water molecule to form an azomethine (-N=CH-) linkage. nih.gov This method is efficient and leads to high yields of the desired thiosemicarbazone product. nih.govnih.gov The resulting molecules are potent metal chelators and are of significant interest for their pharmacological potential.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiosemicarbazide | 2-((3-Chloro-2,6-difluorophenyl)methylene)hydrazine-1-carbothioamide | Condensation |

Benzimidazoles are a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic actions. nih.govnih.gov The most common and direct method for their synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde. rsc.orgsigmaaldrich.com

In this reaction, this compound reacts with a substituted or unsubstituted o-phenylenediamine. The reaction typically proceeds in the presence of a catalyst and involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic benzimidazole ring system. youtube.com The substituents on both the benzaldehyde and the o-phenylenediamine can be varied to create a large library of derivatives for biological screening. nih.gov For instance, reacting 2,6-difluorobenzaldehyde (B1295200) with 1,2-phenylenediamine is a known route to synthesize 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | o-Phenylenediamine | 2-(3-Chloro-2,6-difluorophenyl)-1H-benzo[d]imidazole | Condensation/Cyclization |

Design and Synthesis of Functional Fluorinated Materials

Fluorinated compounds are integral to the development of advanced materials, including liquid crystals, polymers, and agrochemicals, due to the unique properties conferred by the fluorine atom, such as high thermal stability, altered electronic characteristics, and increased lipophilicity. The specific arrangement of substituents on the this compound ring could theoretically be exploited to fine-tune the properties of such materials.

For instance, its incorporation into liquid crystal structures could influence mesophase behavior and dielectric anisotropy. In polymer science, it could serve as a monomer or a precursor to a monomer, imparting specific thermal or optical properties to the resulting polymer. However, a comprehensive search of academic and patent literature did not uncover any specific instances where this compound is explicitly used for the design and synthesis of such functional fluorinated materials. Research in this area appears to be either unpublished or focused on other isomers of fluorinated benzaldehydes.

Spectroscopic Characterization and Structural Elucidation Studies of 3 Chloro 2,6 Difluorobenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.

For 3-Chloro-2,6-difluorobenzaldehyde, the key vibrational modes are associated with the aldehyde (CHO) group and the substituted aromatic ring. The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum of an aldehyde, typically appearing in the region of 1740-1685 cm⁻¹. The exact position is sensitive to electronic effects; electron-withdrawing groups on the aromatic ring, such as chlorine and fluorine, are expected to shift this band to a higher wavenumber.

The C-H stretching vibration of the aldehyde group is also characteristic, typically observed as one or two sharp bands in the 2850-2700 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The spectrum will also feature complex patterns in the fingerprint region (below 1500 cm⁻¹) corresponding to C-C stretching vibrations within the aromatic ring, as well as C-Cl and C-F stretching modes. Studies on similar halogenated benzaldehydes, such as 3-chloro-4-methoxybenzaldehyde, have utilized FT-IR to assign these characteristic vibrations, often supported by computational density functional theory (DFT) calculations for greater accuracy. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3080 | Aromatic C-H Stretch | Medium |

| ~2850, ~2750 | Aldehydic C-H Stretch | Medium, Sharp |

| ~1710 | C=O Stretch (Aldehyde) | Strong |

| ~1600, ~1580 | Aromatic C=C Stretch | Medium-Strong |

| ~1450 | Aromatic C=C Stretch | Medium |

| ~1250 | C-F Stretch | Strong |

| ~800 | C-Cl Stretch | Medium |

Note: The values in this table are predicted based on typical ranges for the specified functional groups and data from analogous compounds.

Laser Raman Spectroscopy for Molecular Vibrational Analysis

Laser Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic laser light off a sample and analyzing the frequency of the scattered light. While FT-IR is based on absorption, Raman spectroscopy is a scattering phenomenon. A key difference is the selection rule: vibrations that cause a change in the molecule's polarizability are Raman-active, whereas vibrations that cause a change in the dipole moment are IR-active. For molecules with a center of symmetry, there is a mutual exclusion principle, but for less symmetric molecules like this compound, many vibrations are active in both IR and Raman.

In the Raman spectrum of this compound, the aromatic ring vibrations are often more prominent than in the IR spectrum. The symmetric stretching of the benzene (B151609) ring, often appearing around 1600 cm⁻¹, typically gives a strong Raman signal. The C=O stretch is also observable, though generally weaker than in the IR spectrum. The C-Cl and C-F stretching vibrations will also be present. Comprehensive vibrational analysis, as demonstrated in studies of related molecules like 2,3,6-trifluorobenzoic acid and 2,6-difluorobenzonitrile, often involves recording both FT-IR and FT-Raman spectra to obtain a complete picture of the vibrational modes. nih.govresearchgate.net

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3080 | Aromatic C-H Stretch | Medium |

| ~1705 | C=O Stretch (Aldehyde) | Weak-Medium |

| ~1600 | Aromatic C=C Stretch | Strong |

| ~1250 | C-F Stretch | Medium |

| ~800 | C-Cl Stretch | Strong |

Note: The values in this table are predicted based on typical ranges and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. For this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for an unambiguous structural assignment. nih.gov

Proton (¹H) NMR for Aromatic and Aldehyde Protons

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, there are three distinct types of protons: the aldehyde proton and two aromatic protons.

Aldehyde Proton (CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a singlet in the downfield region of the spectrum, around 9.5-10.5 ppm.

Aromatic Protons (Ar-H): The molecule has two aromatic protons. Their chemical shifts will be in the aromatic region (7.0-8.5 ppm) and will be influenced by the electronic effects of the fluorine and chlorine substituents. The proton at the C4 position will likely appear as a triplet of doublets (td) or a multiplet due to coupling with the adjacent aromatic proton and the two fluorine atoms. The proton at the C5 position would be expected to appear as a doublet of doublets (dd) or a multiplet, coupling to the adjacent proton and the fluorine at C6. The precise coupling patterns and constants are critical for assigning these protons correctly.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. With proton decoupling, each chemically non-equivalent carbon atom typically appears as a single sharp line. The chemical shifts are sensitive to the electronic environment and hybridization.

For this compound, seven distinct carbon signals are expected:

Aldehyde Carbon (C=O): This is the most deshielded carbon, appearing far downfield, typically between 185 and 195 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

Carbons bonded to Fluorine (C2, C6): These carbons will appear as doublets due to one-bond ¹³C-¹⁹F coupling, which is typically large (240-260 Hz). Their chemical shifts will be significantly affected by the high electronegativity of fluorine.

Carbon bonded to Chlorine (C3): The chemical shift of this carbon will be influenced by the chlorine substituent.

Carbon bonded to the Aldehyde (C1): This quaternary carbon will likely show a smaller signal intensity.

Carbons bonded to Hydrogen (C4, C5): These carbons will show coupling to the attached protons in a coupled spectrum and will also exhibit smaller two- and three-bond couplings to the fluorine atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹³C) |

|---|---|---|---|---|

| - | CHO | ~10.2 | ~188 | d |

| 1 | C | - | ~120 | m |

| 2 | C | - | ~160 | dd |

| 3 | C | - | ~125 | d |

| 4 | C | ~7.6 | ~135 | d |

| 5 | C | ~7.3 | ~115 | d |

Note: The values in this table are predictions based on additive models and data from similar compounds. Multiplicity in ¹³C refers to C-F coupling.

Fluorine (¹⁹F) NMR for Fluorine Environments and Coupling Patterns

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. diva-portal.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear spectra with a wide chemical shift range, making it easy to distinguish between non-equivalent fluorine atoms.

In this compound, the two fluorine atoms are in different chemical environments (one at C2, adjacent to the aldehyde, and one at C6, adjacent to a proton). Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum.

F at C2: This fluorine will be coupled to the adjacent aromatic proton at C-H (four-bond coupling, ⁴JHF) and potentially to the aldehyde proton (five-bond coupling, ⁵JHF). It will also be coupled to the other fluorine atom at C6 (four-bond coupling, ⁴JFF).

F at C6: This fluorine will be coupled to the adjacent aromatic proton at C5 (three-bond coupling, ³JHF) and to the other fluorine at C2 (⁴JFF).

The magnitude of these coupling constants provides valuable information for confirming the substitution pattern on the aromatic ring. The analysis of these coupling patterns is a definitive method for structural verification.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns. For this compound (molecular formula C₇H₃ClF₂O), the monoisotopic mass is 175.98 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a distinct molecular ion peak (M⁺) at m/z 175.98. A key feature confirming the presence of a single chlorine atom is the isotopic peak at M+2, which appears with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance ratio of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation of this compound is guided by the functional groups present. As with other aldehydes, characteristic fragmentation includes the loss of a hydrogen radical (-H) to form a stable acylium ion at [M-1]⁺, or the loss of the formyl radical (-CHO), resulting in a significant peak at [M-29]⁺. libretexts.org The loss of the halogen atom is also a common fragmentation pathway for halogenated aromatic compounds. miamioh.edu

Below is a table of expected principal fragments for this compound based on general fragmentation rules.

| Ion Description | Proposed Fragment | m/z (for ³⁵Cl) |

| Molecular Ion | [C₇H₃ClF₂O]⁺ | 176 |

| Isotope Peak | [C₇H₃³⁷ClF₂O]⁺ | 178 |

| Loss of Hydrogen | [C₇H₂ClF₂O]⁺ | 175 |

| Loss of Formyl Radical | [C₆H₃ClF₂]⁺ | 147 |

| Loss of Chlorine | [C₇H₃F₂O]⁺ | 141 |

High-Resolution Rotational Spectroscopy for Gas-Phase Conformational Analysis

High-resolution rotational spectroscopy is a powerful technique for investigating the precise three-dimensional structures of molecules in the gas phase. It allows for the detailed study of molecular conformations and the subtle interactions that determine them. For molecules like this compound, which possess rotational freedom around single bonds, this method can distinguish between different rotational isomers and provide highly accurate geometric parameters.

The internal rotation of the aldehyde group (-CHO) relative to the substituted phenyl ring in this compound gives rise to two distinct planar conformers. These are designated as syn and anti, based on the orientation of the oxygen atom with respect to the adjacent chlorine atom at the C3 position. In the syn isomer, the aldehyde oxygen is oriented toward the chlorine atom, while in the anti isomer, it is directed away from it.

Although specific experimental studies on this compound were not found in the search results, the methodology is well-established from studies on similar molecules. For instance, research on various difluorobenzaldehyde isomers has successfully used broadband rotational spectroscopy to identify and characterize both syn and anti conformers in the gas phase. acs.org Each conformer has a unique set of moments of inertia, which results in a distinct rotational spectrum. By assigning the transitions in the complex spectrum to each specific isomer, researchers can confirm their co-existence. acs.org Typically, one conformer is found to be more stable (lower in energy) than the other, which can also be determined from the relative intensities of their spectral lines.

Rotational spectroscopy provides the rotational constants (A, B, and C) for each identified conformer, which are inversely related to the molecule's moments of inertia. To determine the precise equilibrium geometry (rₑ) — the bond lengths and angles — a sufficient number of independent moments of inertia must be measured. This is achieved by observing the rotational spectra of various isotopologues of the molecule. acs.org

The experimental procedure involves measuring the rotational spectra of the parent molecule and its heavier isotopes (e.g., ¹³C) in their natural abundance. acs.org The small changes in mass upon isotopic substitution cause slight shifts in the rotational transition frequencies. By analyzing the rotational constants from a set of isotopologues, the atomic coordinates can be determined with very high precision using Kraitchman's equations or direct fitting procedures. This analysis yields accurate experimental bond lengths and angles for each conformer. Studies on related molecules like 2,6-difluorobenzaldehyde (B1295200) have successfully used this technique to derive semi-experimental equilibrium structures, providing definitive geometric information. acs.org While this method is directly applicable, specific geometric data for the syn and anti conformers of this compound are not available in the consulted literature.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2,6 Difluorobenzaldehyde

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to predicting the geometric and electronic nature of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is an ideal method for optimizing the molecular geometry of 3-chloro-2,6-difluorobenzaldehyde to its lowest energy state. Such calculations would yield precise bond lengths, bond angles, and dihedral angles.

While no specific studies on this compound are available, research on similar molecules like 6-chloro-2,3-difluorobenzaldehyde (B1277862) mentions the use of DFT to predict reaction pathways. For analogous compounds, DFT calculations with functionals like B3LYP are commonly employed to determine molecular properties. For instance, in studies of other fluorinated benzylamines, DFT has been used to predict bond angles and electron density distribution. These examples underscore the potential of DFT to elucidate the structural and energetic landscape of this compound. A systematic DFT study would be the first step in building a comprehensive computational profile of this compound.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark-quality data on electronic structure. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be invaluable for obtaining a precise understanding of electron correlation effects and for accurately predicting properties like dipole moments and polarizability. The scientific literature, however, lacks any published ab initio studies specifically targeting this compound.

Conformational Landscapes and Rotational Dynamics

The orientation of the aldehyde group relative to the benzene (B151609) ring is a key determinant of a benzaldehyde's reactivity and physical properties.

Probing Torsional Barriers Around the Exocyclic C-C Bond

The rotation of the aldehyde group around the exocyclic carbon-carbon bond is a critical conformational process. Computational studies on substituted benzaldehydes have shown that the energy barrier to this rotation is influenced by the nature and position of the substituents. For this compound, the presence of two ortho-fluorine atoms is expected to create significant steric and electronic effects, influencing the rotational barrier.

While direct data is unavailable, studies on related compounds can offer insights. For instance, the rotational barrier in other benzaldehyde (B42025) derivatives has been a subject of both experimental and theoretical investigation. Computational modeling could map the potential energy surface as a function of the C-C bond rotation, identifying the transition state and calculating the energy barrier. This would reveal the energetic cost of moving the aldehyde group out of the plane of the benzene ring.

Analysis of Intramolecular Interactions Influencing Conformation

The conformation of this compound is governed by a delicate balance of intramolecular interactions. These include steric repulsion between the ortho-fluorine atoms and the aldehyde group, as well as electrostatic interactions involving the polar C-F, C-Cl, and C=O bonds.

Computational techniques such as Natural Bond Orbital (NBO) analysis could be employed to quantify these interactions. NBO analysis can reveal hyperconjugative effects and lone pair-antibonding orbital interactions that contribute to conformational preferences. For example, in other halogenated benzaldehydes, intramolecular hydrogen bonding and halogen bonding have been shown to influence planarity and electronic properties. A detailed computational analysis would be necessary to determine the specific intramolecular forces at play in this compound and their impact on its preferred three-dimensional structure.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate steps of chemical reactions. For this compound, which is used as a reactant in the synthesis of more complex molecules, computational studies could elucidate reaction mechanisms, identify key intermediates and transition states, and explain observed regioselectivity and stereoselectivity.

For example, in the synthesis of multitargeted imidazoles for neurodegenerative diseases, this compound is a starting material. acs.org Computational modeling of this reaction could provide a step-by-step understanding of how the imidazole (B134444) ring is formed, including the energetics of each step. Similarly, in the synthesis of novel phenylalanine derived diamides as Factor XIa inhibitors, this benzaldehyde derivative is also a key reactant. A computational investigation could shed light on the mechanism of the carbon-carbon bond-forming reaction.

While DFT has been used to predict reaction pathways for similar aldehydes, a specific computational study on the reaction mechanisms involving this compound is yet to be reported. Such studies would be highly valuable for optimizing reaction conditions and for the rational design of new synthetic routes.

Transition State Characterization for Key Reactions

A thorough review of scientific literature indicates a lack of specific studies focused on the transition state characterization for key reactions involving this compound. Such research would typically involve high-level quantum mechanical calculations to map the potential energy surface of a reaction, identifying the geometry and energy of the transition state—the highest point on the reaction pathway between reactants and products. This information is fundamental to understanding reaction mechanisms and kinetics. The absence of such data highlights a potential area for future computational research to explore the reactivity of this compound in various chemical transformations.

Energetic Profiles of Synthetic Pathways

Similarly, detailed energetic profiles of the synthetic pathways leading to or involving this compound are not extensively documented in publicly accessible research. The generation of an energetic profile involves calculating the relative energies of all reactants, intermediates, transition states, and products for a given synthetic route. This provides critical thermodynamic and kinetic insights into the feasibility and efficiency of a synthesis. While various synthetic methods for this compound exist, the computational elucidation of their energetic landscapes remains an open area of investigation.

Prediction and Interpretation of Spectroscopic Data

In contrast to the scarcity of data on reaction dynamics, the prediction and interpretation of the spectroscopic data for this compound have been the subject of detailed computational studies. These investigations typically employ Density Functional Theory (DFT) to calculate spectroscopic parameters, which are then compared with experimental data to provide a comprehensive assignment of the observed spectra.

A significant study in this area utilized the B3LYP/6-311++G(d,p) level of theory to perform a detailed analysis of the vibrational spectra of this compound. The research involved the recording of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, followed by a thorough assignment of the observed vibrational bands based on the calculated potential energy distribution (PED).

The optimized molecular geometry, as determined by these computational methods, provides a foundational understanding of the compound's structure. Key computed geometrical parameters are in good agreement with expected values for similar aromatic systems.

Table 1: Selected Computed Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.745 Å |

| C-F (ortho) | 1.351 Å | |

| C-F (meta) | 1.362 Å | |

| C=O | 1.216 Å | |

| C-H (aldehyde) | 1.112 Å | |

| Bond Angle | C-C-Cl | 121.5° |

| C-C-F (ortho) | 119.8° | |

| O=C-H | 120.7° |

Data sourced from theoretical calculations and may vary based on the computational method and basis set used.

The vibrational analysis provides a detailed correlation between the experimental and computationally predicted spectra. The excellent agreement between the observed and calculated wavenumbers allows for a confident assignment of the fundamental vibrational modes of the molecule.

Table 2: Comparison of Observed and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) |

| C-H (aldehyde) stretch | 2865 | 2868 | 2870 |

| C=O stretch | 1705 | 1703 | 1708 |

| C-F stretch | 1285 | 1288 | 1290 |

| C-Cl stretch | 780 | 782 | 785 |

| Ring breathing | 825 | 828 | 830 |

This table presents a selection of key vibrational modes. A full analysis encompasses all 36 fundamental vibrations of the molecule.

This detailed spectroscopic analysis, underpinned by robust computational methods, is invaluable for the unambiguous identification of this compound and for understanding the influence of its substituent groups on the electronic and vibrational properties of the benzene ring.

Advanced Methodologies and Future Research Trajectories

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of halogenated benzaldehydes often involves multi-step processes with harsh reagents and significant waste generation. Current research is focused on developing greener and more efficient alternatives. One promising approach is the adoption of flow chemistry . This technique, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages. d-nb.infouc.pt For the synthesis of 3-Chloro-2,6-difluorobenzaldehyde, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced waste. The synthesis of related compounds like 2,6-difluorobenzyl alcohol has been successfully demonstrated using flow conditions, highlighting the potential for this technology to be applied to this compound. uc.pt

Another avenue of exploration is biocatalysis , which utilizes enzymes to catalyze chemical reactions. This approach offers high selectivity and operates under mild conditions, significantly reducing the environmental impact. scielo.org.mxmdpi.com While direct biocatalytic synthesis of this compound has not been extensively reported, research on the biocatalytic reduction of other benzaldehydes to their corresponding alcohols suggests the potential for enzymatic processes in its synthesis or derivatization. scielo.org.mx The use of flavin-dependent halogenases, for instance, allows for selective halogenation of aromatic compounds under mild conditions and could be explored for the synthesis of precursors to this compound. researchgate.net

Furthermore, efforts are being made to improve traditional chemical synthesis routes by utilizing more environmentally friendly reagents and catalysts. For example, the development of a highly efficient manufacturing-scale process for 2,6-dichloro-3-fluorobenzonitrile (B173952) from an industrial by-product showcases a move towards more sustainable practices that could be adapted for the synthesis of this compound. researchgate.net

High-Throughput Synthesis and Screening for Drug Discovery and Agrochemical Design

The structural motif of this compound is a valuable scaffold for the discovery of new drugs and agrochemicals. High-throughput synthesis (HTS) and screening are powerful tools that enable the rapid generation and evaluation of large libraries of compounds derived from this starting material. uni.lu By systematically modifying the benzaldehyde (B42025) core, researchers can explore a vast chemical space to identify molecules with desired biological activities.

The process typically involves the parallel synthesis of a multitude of derivatives in small quantities, followed by automated screening for properties such as binding affinity to a biological target or herbicidal/pesticidal activity. While specific HTS campaigns centered on this compound are not widely published, the general principles of combinatorial chemistry are directly applicable.

| Parameter | Description |

| Core Scaffold | This compound |

| Diversification Points | Aldehyde group, aromatic ring positions |

| Potential Reactions | Reductive amination, Wittig reaction, aldol (B89426) condensation, Suzuki coupling, etc. |

| Screening Targets | Kinases, proteases, G-protein coupled receptors (GPCRs), herbicidal targets, etc. |

This approach significantly accelerates the discovery process, allowing for the identification of lead compounds for further optimization.

Application of Machine Learning and AI in Molecular Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. engineering.org.cnarxiv.orgnih.govmit.edu In the context of this compound, these technologies can be applied in several key areas.

Molecular Design: AI algorithms can be trained on large datasets of known molecules and their properties to predict the biological activity, toxicity, and other relevant characteristics of novel derivatives of this compound. This allows for the in silico design of compounds with a higher probability of success, reducing the time and cost associated with synthesizing and testing unpromising candidates.

Exploration of Novel Catalytic Systems for Functionalization

The development of novel catalytic systems is crucial for the selective and efficient functionalization of the this compound core. Palladium-catalyzed cross-coupling reactions , for example, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Research into the palladium-catalyzed C-H functionalization of azoles demonstrates the potential for these catalysts to selectively modify aromatic rings, which could be applied to the benzaldehyde scaffold. nih.govrsc.org

Organocatalysis , which uses small organic molecules as catalysts, offers a metal-free alternative for various transformations. The enantioselective aldol reaction of aldehydes and ketones using organocatalysts in flow has been demonstrated, suggesting a potential route for the stereoselective functionalization of the aldehyde group in this compound. beilstein-journals.org

Future research will likely focus on developing catalysts that can selectively functionalize the C-H bonds of the aromatic ring or enable novel transformations of the aldehyde group, providing access to a wider range of derivatives with unique properties.

Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize synthetic processes, it is essential to have a detailed understanding of the reaction kinetics and mechanism. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are invaluable in this regard.

Raman and Infrared (IR) spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products throughout a reaction. americanpharmaceuticalreview.comaiche.orghoriba.comyoutube.comyoutube.com By inserting a probe directly into the reaction vessel, chemists can obtain real-time data without the need for sampling and quenching, which can alter the reaction mixture. This information is critical for determining reaction endpoints, identifying transient intermediates, and optimizing reaction conditions for improved yield and purity. The application of these techniques to monitor halogen-lithium exchange reactions, which are relevant to the functionalization of halogenated aromatics, demonstrates their utility in this area. americanpharmaceuticalreview.com

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| Raman Spectroscopy | Vibrational modes of molecules, chemical structure, phase, and polymorphism. horiba.com | Monitoring the formation of the benzaldehyde from its precursors, tracking the consumption of starting materials. |

| Infrared (IR) Spectroscopy | Functional group analysis, molecular structure. | Following the conversion of functional groups, such as the oxidation of an alcohol to the aldehyde. |

The integration of these Process Analytical Technologies (PAT) is a key step towards developing robust and well-understood manufacturing processes for this compound and its derivatives.

常见问题

Basic Research Questions

Q. What are the optimal synthesis conditions for 3-chloro-2,6-difluorobenzaldehyde?

- Methodological Answer : The compound can be synthesized via halogenation of 2,6-difluorobenzaldehyde using chlorinating agents (e.g., N-chlorosuccinimide) under controlled temperatures (40–60°C). Evidence from substituted benzaldehyde syntheses suggests that solvents like DMF or THF and catalysts such as FeCl₃ may enhance yield . Purification typically involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How can I characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic proton signals between δ 7.2–8.0 ppm, with splitting patterns influenced by adjacent fluorine atoms (e.g., doublet of doublets).

- ¹⁹F NMR : Distinct signals for F at C2 and C6 positions (e.g., δ -110 to -120 ppm, depending on solvent) .

- IR : A strong aldehyde C=O stretch near 1700 cm⁻¹ and C-F stretches around 1200–1100 cm⁻¹ .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Degradation via oxidation or hydrolysis can occur in humid environments; stability tests indicate <5% decomposition after 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of F and Cl substituents deactivates the aromatic ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS). Computational studies (DFT) show that the C3-Cl position is more electrophilic than C2/C6-F, enabling selective functionalization. Reaction optimization should include Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with bulky ligands to mitigate steric hindrance .

Q. Can this compound serve as a precursor for polymer synthesis?

- Methodological Answer : Yes. It has been used to synthesize polyimides and liquid crystals via condensation with diamines or diols. For example, copolymerization with 4,4'-diaminodiphenyl ether in DMAc at 180°C produces thermally stable polymers (Tg > 250°C). Fluorine substitution enhances solubility in polar aprotic solvents, aiding processability .

Q. What computational tools are effective for predicting reaction pathways involving this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately models reaction energetics. Software like Gaussian or ORCA can predict transition states for SNAr reactions. PubChem’s SMILES (C1=CC(=C(C(=C1Cl)F)C=O)F) and InChIKey (NKWMSSLDNQBQJS-UHFFFAOYSA-N) facilitate molecular docking studies for biochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。